![molecular formula C11H9BrN2O2S2 B5086832 5-(4-nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium bromide CAS No. 5969-42-6](/img/structure/B5086832.png)
5-(4-nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium bromide
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Overview
Description
5-(4-nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium bromide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-(4-nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium bromide is not fully understood. However, studies have suggested that the compound works by inhibiting the activity of certain enzymes involved in the growth and development of cancer cells. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium bromide has various biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes involved in the growth and development of cancer cells. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their destruction. The compound has also been found to have antimicrobial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(4-nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium bromide in lab experiments is its potent anti-cancer properties. This makes it a potential candidate for the development of new cancer treatments. Additionally, the compound has antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound in lab experiments is its toxicity. The compound can be toxic to cells at high concentrations, making it difficult to determine the optimal dosage for use in experiments.
Future Directions
There are several future directions for the research on 5-(4-nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium bromide. One area of research could focus on the development of new cancer treatments using this compound. Additionally, research could be conducted to determine the optimal dosage and administration method for use in cancer treatments. Another area of research could focus on the development of new antibiotics using this compound. Finally, research could be conducted to determine the potential side effects of using this compound in lab experiments.
Synthesis Methods
The synthesis of 5-(4-nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium bromide involves the reaction of 4-nitroaniline with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with bromine to obtain the final compound. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
5-(4-nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium bromide has been found to have various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
5-(4-nitrophenyl)-2,3-dihydro-[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N2O2S2.BrH/c14-13(15)9-3-1-8(2-4-9)10-7-17-11-12(10)5-6-16-11;/h1-4,7H,5-6H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIHQZJHZWNYLO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=[N+]1C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387037 |
Source
|
Record name | AC1MEIVF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5969-42-6 |
Source
|
Record name | AC1MEIVF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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